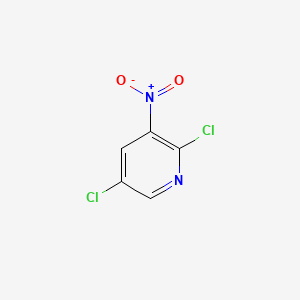

2,5-Dichloro-3-nitropyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dichloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUGJYJQJWMOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429047 | |

| Record name | 2,5-Dichloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21427-62-3 | |

| Record name | 2,5-Dichloro-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21427-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloro-3-nitropyridine (CAS: 21427-62-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

2,5-Dichloro-3-nitropyridine is a solid, crystalline compound. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 21427-62-3 | [1] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1] |

| Molecular Weight | 192.99 g/mol | [1] |

| Appearance | White to light yellow to green powder/crystal | [2] |

| Melting Point | 41-45 °C | [1] |

| Assay | ≥97% | [1] |

| SMILES String | [O-]--INVALID-LINK--c1cc(Cl)cnc1Cl | [1] |

| InChI | 1S/C5H2Cl2N2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | [1] |

| InChI Key | OBUGJYJQJWMOQO-UHFFFAOYSA-N | [1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |

| Skin Irritation (Category 2) | GHS05 (Corrosion) | Danger | H315: Causes skin irritation |

| Serious Eye Damage (Category 1) | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage |

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Precautionary Statements

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P310, P302+P352, P304+P340, P305+P351+P338, P310, P312, P321, P330, P332+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

Applications in Synthesis

The versatile reactivity of this compound, stemming from its electron-deficient pyridine ring substituted with two chloro atoms and a nitro group, makes it a valuable intermediate in organic synthesis.[3] Its primary applications lie in the production of:

-

Agrochemicals: It serves as a crucial building block for the synthesis of novel herbicides and insecticides, contributing to enhanced crop protection.[3]

-

Pharmaceuticals: This compound is utilized in the development of new therapeutic agents.[3]

-

Dyes and Pigments: It acts as a precursor in the manufacturing of a variety of dyes.[3]

-

Materials Science: this compound can be incorporated into polymers and coatings to enhance their durability and thermal stability.[4]

The logical workflow for the utilization of this compound is depicted in the following diagram:

Experimental Protocols

Inferred Synthesis of this compound

Disclaimer: The following is a generalized, inferred protocol and has not been experimentally validated. It should be adapted and optimized by qualified personnel.

Reaction Scheme:

Materials:

-

2,5-Dichloropyridine

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water

-

Suitable organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 2,5-dichloropyridine to the cooled sulfuric acid while maintaining the temperature.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.

-

Slowly add the nitrating mixture to the solution of 2,5-dichloropyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (this would require optimization, potentially gentle heating as seen in the synthesis of the 2,6-isomer).[5]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The product may precipitate out of the aqueous solution. If so, collect the solid by filtration and wash with cold water until the filtrate is neutral.

-

If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Spectroscopic Data (Comparative)

¹H NMR Spectroscopy (Reference: 2,6-dichloro-3-nitropyridine)

The ¹H NMR spectrum of 2,6-dichloro-3-nitropyridine would be expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring.

¹³C NMR Spectroscopy (Reference: 2,6-dichloro-3-nitropyridine)

The ¹³C NMR spectrum of 2,6-dichloro-3-nitropyridine would display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the chlorine and nitro groups.[7]

Infrared (IR) Spectroscopy (Reference: 2,6-dichloro-3-nitropyridine)

The IR spectrum of 2,6-dichloro-3-nitropyridine would be expected to show characteristic absorption bands for the C-Cl, C=N, C=C, and N-O (from the nitro group) stretching vibrations.[7]

Mass Spectrometry (Reference: 2,6-dichloro-3-nitropyridine)

The mass spectrum of 2,6-dichloro-3-nitropyridine would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[7]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in various fields of chemical synthesis. Its careful handling and use, guided by the safety information provided, are paramount. While a detailed, validated synthesis protocol and specific spectroscopic data are not widely published, this guide provides a solid foundation for researchers and developers working with this compound. Further research into its synthesis and characterization is warranted to fully exploit its potential.

References

- 1. 2,5-ジクロロ-3-ニトロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 21427-62-3 | TCI AMERICA [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 7. 2,6-Dichloro-3-nitropyridine | C5H2Cl2N2O2 | CID 85239 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dichloro-3-nitropyridine for Researchers and Drug Development Professionals

Introduction

2,5-Dichloro-3-nitropyridine is a halogenated nitroaromatic heterocyclic compound that serves as a versatile and crucial building block in the synthesis of a wide array of complex organic molecules. Its unique electronic and structural features, characterized by the presence of two chlorine atoms and a strong electron-withdrawing nitro group on a pyridine ring, render it highly reactive and valuable for constructing novel molecular scaffolds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, reactivity, and safety information, tailored for researchers, scientists, and professionals in the fields of drug discovery, agrochemical development, and materials science.

Physical and Chemical Properties

This compound is a light yellow crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below. It is important to note that there are some discrepancies in the reported melting point values from different suppliers, which may be attributed to variations in purity or analytical methods.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| CAS Number | 21427-62-3 | [1] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1] |

| Molecular Weight | 192.99 g/mol | [1] |

| Appearance | Light yellow crystalline powder/solid | [1][3] |

| Melting Point | 41-45 °C | [1] |

| 96 °C (lit.) | [2] | |

| Boiling Point | 128 °C @ 14 mmHg (lit.) | [2] |

| Density | 1.629 g/cm³ | |

| Flash Point | 86 °C (lit.) | [2] |

Table 2: Spectral Data (Predicted and Analogous Compounds)

| Spectroscopy | Expected Features |

| ¹H NMR | Two signals in the aromatic region, likely doublets, corresponding to the two protons on the pyridine ring. The chemical shifts would be downfield due to the electron-withdrawing effects of the chloro and nitro groups. |

| ¹³C NMR | Five distinct signals in the aromatic region. The carbons attached to the chlorine and nitro groups would show characteristic chemical shifts. |

| IR Spectroscopy | Characteristic peaks for C-Cl stretching, C=N and C=C stretching of the pyridine ring, and strong asymmetric and symmetric stretching bands for the nitro group (NO₂). |

| Mass Spectrometry | A molecular ion peak (M+) would be expected, along with fragmentation patterns corresponding to the loss of Cl, NO₂, and other fragments. The isotopic pattern for two chlorine atoms would be a key feature. |

Table 3: Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[1][2][4]

| Hazard Class | Classification |

| GHS Pictograms | Skull and Crossbones, Corrosion |

| Signal Word | Danger |

| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P280, P301 + P310, P302 + P352, P305 + P351 + P338 |

| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection, and a suitable respirator.[2] |

Experimental Protocols

Synthesis of this compound

The primary route for the synthesis of this compound is the nitration of 2,5-dichloropyridine.[3] While a specific detailed protocol for this transformation is not publicly available, the following procedure for the synthesis of the precursor, 2,5-dichloropyridine, is provided, followed by a general method for the nitration of dichloropyridines that can be adapted.

2.1.1. Synthesis of 2,5-Dichloropyridine (Precursor)

A multi-step synthesis starting from 2-aminopyridine is a common method.[5]

Step 1: Chlorination of 2-Aminopyridine to 2-Amino-5-chloropyridine

-

Dissolve 2-aminopyridine in concentrated hydrochloric acid.

-

Add a chlorinating agent, such as N-chlorosuccinimide, portion-wise while maintaining a low temperature.

-

Stir the reaction mixture for several hours, monitoring the formation of 2-amino-5-chloropyridine.

-

Isolate the product by neutralization and filtration.

Step 2: Sandmeyer Reaction to form 2,5-Dichloropyridine

-

Dissolve 2-amino-5-chloropyridine in an acidic solution (e.g., aqueous HCl).

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

Add the cold diazonium salt solution to a solution of copper(I) chloride in hydrochloric acid.

-

Warm the reaction mixture to room temperature and then heat to drive the reaction to completion.

-

Isolate 2,5-dichloropyridine by extraction and purify by distillation or crystallization.

2.1.2. General Protocol for Nitration of Dichloropyridines (Adaptable for 2,5-Dichloropyridine)

The following protocol for the synthesis of 2,6-dichloro-3-nitropyridine can be used as a starting point for the optimization of the synthesis of the 2,5-isomer.[6]

-

To a three-necked flask equipped with a stirrer, add concentrated sulfuric acid (e.g., 80 mL) at room temperature.

-

Slowly add 2,5-dichloropyridine (e.g., 0.05 mol).

-

Slowly add potassium nitrate (e.g., 0.1 mol).

-

After the addition is complete, continue stirring for 30 minutes.

-

Slowly increase the temperature to 120°C and maintain this temperature for 10 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice with stirring.

-

The precipitated solid is filtered, washed with ice water until neutral, and dried to yield this compound.

Caption: Synthetic pathway for this compound.

Reactivity: Nucleophilic Aromatic Substitution (SNAr)

This compound is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitro group and the pyridine nitrogen, which activate the chlorine atoms. This reactivity is fundamental to its utility as a chemical intermediate.[7]

General Experimental Protocol for Nucleophilic Substitution with an Amine (Representative)

The following is a general procedure for the reaction of a dichloronitropyridine with an amine, which can be adapted for this compound.[8]

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile).

-

In a separate flask, prepare a solution of the desired amine (1.0-1.2 eq) and a base such as triethylamine (2.0 eq) in the same solvent.

-

Slowly add the amine/base solution to the stirred solution of this compound at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under vacuum.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Caption: General mechanism for SNAr on this compound.

Applications in Research and Development

The versatile reactivity of this compound makes it a valuable intermediate in several areas of chemical research and industry.

-

Pharmaceutical Synthesis: It is a key starting material for the synthesis of various pharmaceutical agents, enabling the development of new medications for a range of therapeutic areas.[7]

-

Agrochemical Production: This compound serves as a crucial intermediate for the production of herbicides and insecticides, contributing to enhanced crop protection and agricultural yields.[7]

-

Dye Manufacturing: It is employed in the synthesis of dyes, contributing to the creation of vibrant and stable colors for textiles and other materials.[7]

-

Material Science: this compound can be incorporated into polymers and coatings to enhance properties such as durability and thermal stability.[7]

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and materials science industries. This guide provides essential information on its physical and chemical properties, along with representative experimental protocols for its synthesis and key reactions. Due to its hazardous nature, strict adherence to safety protocols is imperative when handling this compound. The continued exploration of the reactivity of this compound is expected to lead to the development of novel molecules with valuable applications.

References

Molecular structure and weight of 2,5-Dichloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2,5-Dichloro-3-nitropyridine (CAS No. 21427-62-3), a key chemical intermediate. It covers its molecular structure, physicochemical properties, synthesis, and significant applications in various fields of chemical research and development.

Molecular Identity and Structure

This compound is a halogenated and nitrated pyridine derivative. The presence of two chlorine atoms and a strongly electron-withdrawing nitro group on the pyridine ring makes it a versatile reagent for nucleophilic substitution reactions and a valuable building block in organic synthesis.[1][2][3]

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 21427-62-3 | [4][5] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [2][4][5] |

| Molecular Weight | 192.99 g/mol | [2][4][5] |

| Appearance | Yellow to brown crystalline powder | [2] |

| Melting Point | 41-45 °C | [2][4] |

| Purity | ≥ 95-99% (by HPLC) | [2] |

| SMILES | [O-]--INVALID-LINK--c1cc(Cl)cnc1Cl | [4] |

| InChI Key | OBUGJYJQJWMOQO-UHFFFAOYSA-N | [4] |

| Storage Conditions | 2-8 °C, away from incompatible materials | [2] |

Reactivity and Experimental Protocols

The unique arrangement of chloro and nitro functional groups on the pyridine ring endows this compound with versatile reactivity, making it a valuable intermediate for complex chemical transformations.[1][2]

Core Reactivity: The chlorine atoms on the pyridine ring, activated by the electron-withdrawing nitro group, are susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, which is a cornerstone of its utility in synthesizing diverse molecular structures.[2][3]

Experimental Protocol: General Nucleophilic Substitution (Analogous Reaction)

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, protocols for its use in subsequent reactions are common. The following is a representative, generalized procedure for a nucleophilic aromatic substitution reaction using a dichloronitropyridine derivative, based on similar compounds.[3][6]

Objective: To substitute a chlorine atom with a nucleophile (e.g., an amine).

Materials:

-

This compound

-

Nucleophile (e.g., primary or secondary amine)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF, or THF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Add the nucleophile (1.0-1.2 eq) and the base (2.0-3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous magnesium or sodium sulfate.

-

Filter the mixture and concentrate the filtrate under vacuum to yield the crude product.

-

Purify the product using column chromatography or recrystallization as needed.

Applications and Logical Workflow

This compound is not typically an end-product but rather a critical starting material or intermediate.[1][2] Its primary value lies in its role as a building block for creating more complex, high-value molecules.

The logical workflow for the utilization of this compound is depicted below.

Caption: Key application pathways for this compound.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the development of novel therapeutic agents.[1] Nitropyridine derivatives have been explored for a range of biological activities, including anticancer and antibacterial properties.[7][8]

-

Agrochemical Production: The compound is a crucial building block for modern herbicides and insecticides, contributing to enhanced crop protection.[1]

-

Dye Manufacturing: It is employed as a precursor in the synthesis of various dyes, contributing to the creation of vibrant and stable colors for textiles and other materials.[1][9]

-

Material Science: Its unique structure can be incorporated into polymers and coatings to impart enhanced durability, thermal stability, and resistance to environmental degradation.[9]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

-

Hazards: It is considered toxic and corrosive.[2] Hazard codes suggest it is acutely toxic if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.[4]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles or a face shield, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (2-8 °C) away from incompatible substances such as strong oxidizing agents.[2]

This guide provides a foundational understanding of this compound for professionals engaged in chemical research and development. Its versatile reactivity and established role as a key intermediate underscore its continuing importance in the synthesis of a wide array of functional molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

Synthesis pathway for 2,5-Dichloro-3-nitropyridine from 2,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 2,5-Dichloro-3-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. The primary route involves the nitration of 2,5-dichloropyridine. This document provides a comprehensive overview of the methodology, including experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound from 2,5-dichloropyridine is achieved through electrophilic nitration. This reaction typically employs a nitrating agent, such as nitric acid, in the presence of a strong dehydrating agent like concentrated sulfuric acid or oleum. The strong acidic conditions facilitate the formation of the nitronium ion (NO₂⁺), the active electrophile, which then attacks the pyridine ring. The electron-withdrawing nature of the two chlorine atoms on the pyridine ring deactivates it towards electrophilic substitution, necessitating forceful reaction conditions.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2,5-Dichloropyridine | C₅H₃Cl₂N | 147.99 | Solid | 59-62 |

| This compound | C₅H₂Cl₂N₂O₂ | 192.99 | Light yellow crystalline powder[1] | 41-45[1] |

Experimental Protocol

Materials:

-

2,5-Dichloropyridine

-

Oleum (e.g., 10-65% SO₃)

-

Nitric acid (e.g., fuming or concentrated)

-

Ice

-

Water

Equipment:

-

Three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter flask

Procedure:

-

Reaction Setup: In a three-necked flask, charge the oleum and cool the flask in an ice bath to 0°C with stirring.

-

Addition of Starting Material: Slowly add 2,5-dichloropyridine to the cooled oleum.

-

Addition of Nitrating Agent: Add nitric acid dropwise to the mixture via the addition funnel, maintaining the temperature between 5°C and 20°C.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to a temperature in the range of 85°C to 150°C. The reaction time can vary from 1 to 10 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to precipitate the product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes based on analogous reactions with dichloropyridines.

| Parameter | Value/Range |

| Molar Ratio (Nitric Acid : Dichloropyridine) | 1.5:1 to 10:1 |

| Molar Ratio (SO₃ in Oleum : Dichloropyridine) | 2:1 to 6:1 |

| Reaction Temperature | 85 - 150°C |

| Reaction Time | 1 - 10 hours |

| Purity (typical) | ≥98.0% (by HPLC/GC)[1] |

Synthesis Pathway Diagram

The following diagram illustrates the synthesis of this compound from 2,5-dichloropyridine.

Caption: Synthesis of this compound via nitration.

Safety Considerations

-

The reaction should be carried out in a well-ventilated fume hood.

-

Concentrated acids (nitric acid, sulfuric acid, oleum) are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The addition of nitric acid to oleum is exothermic and should be done slowly with efficient cooling to control the temperature.

-

Quenching the reaction mixture with ice water is also highly exothermic and should be performed with caution.

This technical guide provides a framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.

References

Reactivity and stability of 2,5-Dichloro-3-nitropyridine

A Technical Guide to the Reactivity and Stability of 2,5-Dichloro-3-nitropyridine

Abstract

This compound is a pivotal chemical intermediate, extensively utilized by researchers, scientists, and drug development professionals. Its unique molecular architecture, featuring a pyridine ring activated by both a potent nitro group and two chlorine atoms, imparts versatile reactivity, primarily governed by nucleophilic aromatic substitution (SNAr). This guide provides an in-depth analysis of its physicochemical properties, stability, and reactivity profile. Key reaction types, including amination, thiolation, and aryloxylation, are discussed with a focus on regioselectivity. Detailed experimental protocols and mechanistic diagrams are provided to serve as a comprehensive resource for the synthesis and application of this versatile building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Introduction

This compound (CAS No. 21427-62-3) is a halogenated and nitro-substituted pyridine derivative that serves as a crucial building block in organic synthesis. The electron-deficient nature of the pyridine ring, significantly amplified by the strongly electron-withdrawing nitro group at the C3 position, activates the chlorine atoms at the C2 and C5 positions toward nucleophilic attack. This predictable reactivity makes it an invaluable precursor for introducing diverse functionalities onto the pyridine scaffold.[1] Its applications are widespread, contributing to the synthesis of complex molecules in sectors such as pharmaceuticals, agrochemicals (herbicides and insecticides), and material science, where it can be incorporated into polymers to enhance durability.[1][2]

Physicochemical Properties and Stability

A thorough understanding of the physical properties and stability of this compound is essential for its safe handling, storage, and application in synthetic protocols.

Physical Properties

The compound is typically supplied as a light yellow to brown crystalline powder with high purity, often exceeding 98-99% as determined by HPLC.[3][4] Key physical and chemical properties are summarized in Table 1. It is important to note that there are discrepancies in the reported melting point values in the literature, which may be attributable to the purity of the material (e.g., technical grade vs. high-purity).

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 21427-62-3 | [3] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [4] |

| Molecular Weight | 192.99 g/mol | [4] |

| Appearance | Light yellow to brown crystalline powder | [3][4] |

| Melting Point | 41-45 °C | [3][4] |

| 96 °C | [5] | |

| Boiling Point | 128 °C / 14 mmHg | [5] |

| Purity | ≥ 97-99% (HPLC) | [4] |

| Flash Point | 86 °C | [5] |

Chemical and Thermal Stability

This compound is generally considered a stable compound under standard storage conditions, typically recommended as 0-8°C in a dry, dark place.[4] While specific quantitative data from thermal analyses like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) are not widely available in public literature, its incorporation into polymers to enhance thermal stability suggests it possesses a reasonable degree of intrinsic thermal resilience.[2]

Upon forced decomposition at high temperatures, nitropyridine derivatives are expected to release hazardous products, including toxic gases such as oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6][7][8]

Protocol 1: General Procedure for Thermal Stability Analysis (TGA/DSC)

For applications where thermal stability is critical, it is recommended to perform an analysis using Simultaneous DSC-TGA. This protocol provides a general workflow for such an assessment.[9]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA/DSC pan (e.g., aluminum or ceramic).

-

Instrument Setup: Place the sample pan and a reference pan into the instrument.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled linear heating rate (e.g., 10 °C/min).

-

Data Analysis:

-

TGA Curve: Analyze the plot of mass vs. temperature to identify the onset temperature of decomposition (Td), defined as the temperature at which significant mass loss begins.

-

DSC Curve: Analyze the plot of heat flow vs. temperature to identify thermal events such as melting (endotherm) and decomposition (typically an exotherm).[10]

-

Reactivity and Mechanistic Overview

Principle of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is strongly amplified by the nitro group (-NO₂) at the C3 position, which is a powerful electron-withdrawing group through both inductive and resonance effects. This electronic arrangement significantly lowers the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.[11]

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[12][13] In this intermediate, the aromaticity of the ring is temporarily disrupted. The negative charge is stabilized by delocalization onto the electronegative nitrogen atom of the pyridine ring and, more significantly, onto the oxygen atoms of the nitro group. In the second step, the aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group, yielding the substituted product.[13][14]

Regioselectivity

In dichlorinated nitropyridines, the position of nucleophilic attack is highly regioselective, governed by the electronic stabilization of the Meisenheimer intermediate. For this compound, there are two possible sites for substitution: C2 and C5.

-

Attack at C2 (ortho to -NO₂): The chlorine at the C2 position is activated by both the adjacent ring nitrogen and the ortho-nitro group. Nucleophilic attack at this position allows the negative charge of the Meisenheimer complex to be delocalized effectively onto the nitro group through resonance. This strong stabilization lowers the activation energy for this pathway.

-

Attack at C5 (meta to -NO₂): The chlorine at the C5 position is meta to the nitro group. While the ring is generally activated, direct resonance delocalization of the negative charge from the site of attack onto the nitro group is not possible.

Consequently, nucleophilic substitution occurs preferentially at the C2 position . This kinetic control is observed in related systems like 2,6-dichloro-3-nitropyridine, where attack at the C2 position (ortho to the nitro group) is favored over the C6 position (para to the nitro group) due to the powerful inductive effect of the adjacent nitro group making C2 more electron-deficient.[15]

Key Reactions and Experimental Protocols

The versatile reactivity of this compound allows for its functionalization with a wide range of nucleophiles.

Reactions with N-Nucleophiles (Amination)

The reaction with primary and secondary amines is one of the most common and synthetically useful transformations, providing access to a variety of aminopyridine derivatives that are precursors to pharmaceuticals and agrochemicals.[4] The reaction typically proceeds under mild conditions in the presence of a base to neutralize the HCl generated.

Table 2: Representative Amination Reactions of Dichloronitropyridines

| Reactant | Nucleophile | Conditions | Major Product | Reference(s) |

| 2,4-Dichloro-5-nitropyridine | Cyclopentylamine | Triethylamine, Acetonitrile, RT, 10 min | 4-(Cyclopentylamino)-2-chloro-5-nitropyridine | [16][17] |

| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | Acetonitrile, RT | 2-(Diethylamino)-4-chloro-5-nitropyrimidine | [18] |

| 2,6-Dichloro-3-nitropyridine | Ethyl piperazine-1-carboxylate | Base, Solvent | Ethyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate | [15] |

Protocol 2: General Procedure for Amination

This protocol is a representative procedure for the regioselective amination at the C2 position and can be adapted from methodologies for similar substrates.[17]

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv) in a suitable anhydrous polar aprotic solvent (e.g., acetonitrile, DMF, or THF).

-

Addition of Reagents: To the stirred solution, add the amine nucleophile (1.0-1.2 equiv) followed by a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv).

-

Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) if necessary.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the 2-amino-5-chloro-3-nitropyridine derivative.

Reactions with S-Nucleophiles (Thiolation)

This compound readily reacts with thiolates to form thioethers. These reactions are typically fast and high-yielding, driven by the high nucleophilicity of sulfur species.

Protocol 3: General Procedure for Reaction with Thiols

This general procedure is based on standard SNAr conditions for thiolates.[19]

-

Thiolate Formation: In a separate flask, dissolve the thiol (1.1 equiv) in a suitable solvent (e.g., DMF or THF) and add a base (e.g., sodium hydride or potassium carbonate, 1.1 equiv) at 0 °C to generate the thiolate in situ.

-

Reactant Preparation: Dissolve this compound (1.0 equiv) in the same solvent in the main reaction flask under an inert atmosphere.

-

Addition: Slowly add the prepared thiolate solution to the solution of the pyridine derivative at 0 °C or room temperature.

-

Reaction: Stir the mixture at room temperature for 1-4 hours.

-

Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Reactions with O-Nucleophiles (Alkoxylation/Aryloxylation)

Alcohols and phenols, typically as their more nucleophilic corresponding alkoxides or phenoxides, can displace the C2-chloro group to form ethers.

Protocol 4: General Procedure for Reaction with Aryloxides

This protocol is adapted from kinetic studies on related chloronitropyridines.

-

Aryloxide Formation: Prepare a solution of the aryloxide by dissolving the corresponding phenol (1.1 equiv) and a strong base like sodium methoxide or potassium carbonate (1.2 equiv) in an anhydrous solvent such as methanol or DMF.

-

Reaction: Add this compound (1.0 equiv) to the aryloxide solution.

-

Heating: Heat the reaction mixture under reflux for several hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Purification: Dry the organic phase, concentrate, and purify the resulting crude ether by recrystallization or column chromatography.

Synthesis

The primary industrial synthesis of this compound involves the direct nitration of 2,5-dichloropyridine.[3] This electrophilic aromatic substitution reaction requires harsh conditions and careful control of reaction parameters to achieve optimal yield and purity.

-

Nitrating Mixture: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically used. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Reaction Conditions: The 2,5-dichloropyridine is added portion-wise to the nitrating mixture at a controlled temperature to manage the exothermic reaction.

-

Work-up: After the reaction is complete, the mixture is carefully poured onto crushed ice, causing the product to precipitate. The solid is then filtered, washed extensively with water to remove residual acid, and dried.[3]

Conclusion

This compound is a highly valuable and versatile intermediate characterized by its predictable reactivity and general stability. Its chemistry is dominated by nucleophilic aromatic substitution, with a pronounced regioselectivity for substitution at the C2 position due to electronic activation by both the ring nitrogen and the ortho-nitro group. This reliable reactivity allows for the controlled, sequential introduction of a wide range of nucleophiles, making it an indispensable tool for medicinal chemists and material scientists. The detailed protocols and mechanistic insights provided in this guide serve as a practical resource for leveraging the full synthetic potential of this important building block.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

Solubility of 2,5-Dichloro-3-nitropyridine in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Dichloro-3-nitropyridine in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and a general workflow for its synthesis and purification.

Introduction to this compound

This compound is a halogenated nitroaromatic heterocyclic compound. Its chemical structure, featuring a pyridine ring substituted with two chlorine atoms and a nitro group, makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The solubility of this compound is a critical parameter in its synthesis, purification, and formulation.

Solubility Profile

It is strongly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems.

Factors Influencing Solubility:

The general principle of "like dissolves like" governs the solubility of organic compounds.[3]

-

Polar Solvents: Solvents with higher polarity, such as alcohols (e.g., methanol, ethanol) and acetone, are more likely to dissolve this compound due to the presence of the polar nitro group and the nitrogen atom in the pyridine ring.

-

Non-Polar Solvents: Non-polar solvents, such as hexane and toluene, are expected to be poor solvents for this compound.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established experimental methods can be employed.

Equilibrium Solubility Method (Shake-Flask)

This is a widely used method to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a constant temperature shaker or agitator. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the solute in the solution has reached its maximum.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, the sample should be centrifuged or filtered. A syringe filter (e.g., 0.45 µm PTFE) is suitable for removing fine particles.

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in units of g/L, mg/mL, or molarity (mol/L).

Qualitative Solubility Test

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a particular solvent.

Methodology:

-

Add a small, measured amount of this compound (e.g., 10 mg) to a test tube.

-

Add a small volume of the test solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Visually observe the mixture to determine if the solid has completely dissolved.

-

If the solid dissolves, the compound is considered soluble. If some solid remains, it is partially soluble. If the solid does not appear to dissolve at all, it is considered insoluble.

Data Presentation

As quantitative data becomes available through experimentation, it should be summarized in a clear and structured table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Method Used |

| e.g., Methanol | 25 | Data to be determined | Shake-Flask |

| e.g., Acetone | 25 | Data to be determined | Shake-Flask |

| e.g., Dichloromethane | 25 | Data to be determined | Shake-Flask |

| e.g., Ethyl Acetate | 25 | Data to be determined | Shake-Flask |

| e.g., Toluene | 25 | Data to be determined | Shake-Flask |

| e.g., Hexane | 25 | Data to be determined | Shake-Flask |

Mandatory Visualizations

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a chemical intermediate like this compound.[4][5] This process involves the initial reaction, followed by work-up to isolate the crude product, and subsequent purification to achieve the desired level of purity.

Caption: General workflow for the synthesis and purification of this compound.

References

The Promising Biological Frontier of 2,5-Dichloro-3-nitropyridine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Among its many substituted forms, 2,5-dichloro-3-nitropyridine has emerged as a versatile scaffold for the development of novel bioactive compounds. The strategic placement of its chloro and nitro groups offers a rich chemical handle for synthesizing a diverse library of derivatives with potential applications across various therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. This technical guide provides an in-depth exploration of the reported biological activities of this compound derivatives, complete with experimental methodologies and quantitative data to facilitate further research and development in this promising field.

Synthesis Strategies: Building a Diverse Chemical Library

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms and the potential for modification of the nitro group. The chlorine at the 2-position is activated by the adjacent nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of a wide array of functional groups, including amines, alcohols, and thiols, to generate a primary library of derivatives. The remaining chlorine at the 5-position and the nitro group can then be further manipulated to create additional diversity.

A general synthetic workflow for the derivatization of this compound is depicted below.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of nitropyridines have shown considerable promise as anticancer agents.[1] While specific studies on a broad series of this compound derivatives are emerging, the general class of nitropyridines has been investigated for its cytotoxic effects against various cancer cell lines.

For instance, nitropyridine-linked 4-arylidenethiazolidin-4-ones have been synthesized and evaluated as potent anticancer agents.[1] One derivative, with a methoxy-substituted R group, demonstrated activity against MCF-7 cells with an IC50 of 6.41 μM, while a piperidine derivative was active against HepG2 cells with an IC50 of 7.63 μM.[1]

Table 1: Anticancer Activity of Selected Nitropyridine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 35a (R = OMe) | MCF-7 | 6.41 | [1] |

| 35d | HepG2 | 7.63 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 103 to 1 × 104 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized derivatives are dissolved in dimethyl sulfoxide (DMSO) and diluted with culture medium to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The formazan crystals formed are dissolved by adding a solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate in HCl.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Heterocyclic compounds, including pyridine derivatives, are a rich source of potential antimicrobial drugs. While extensive studies on this compound derivatives are still needed, related nitropyridine compounds have demonstrated notable antimicrobial properties. For example, certain nitropyridine-containing metal complexes have shown antimicrobial activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli.[1]

Table 2: Antimicrobial Activity of Selected Nitropyridine-Containing Complexes

| Complex | Microorganism | Mean Zone of Inhibition (mm) | Reference |

| 50a-c | S. aureus | 9.1 - 17.9 | [1] |

| 50a-c | B. subtilis | 9.1 - 17.9 | [1] |

| 50a-c | P. aeruginosa | 9.1 - 17.9 | [1] |

| 50a-c | E. coli | 9.1 - 17.9 | [1] |

| 50a-c | C. albicans | 21.9 - 25.3 | [1] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound. The broth microdilution method is a standard technique for determining MIC values.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a specific cell density (e.g., 5 × 105 CFU/mL).

-

Serial Dilution of Compounds: The synthesized derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

Enzyme inhibition is a well-established strategy in drug discovery. Derivatives of nitropyridines have been explored as inhibitors of various enzymes, including Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK3), and urease.[1]

Table 3: Enzyme Inhibitory Activity of Selected Nitropyridine Derivatives

| Derivative Class | Target Enzyme | IC50 Range | Reference |

| Sulfamides (6) | JAK2 | 8.5–12.2 µM | [1] |

| Heterocyclic compounds (10) | GSK3 | 8 nM (most active) | [1] |

| 3-Nitropyridylpiperazines (19) | Jack Bean Urease | 2.0–2.3 µM | [1] |

Experimental Protocol: General Enzyme Inhibition Assay

The protocol for an enzyme inhibition assay is specific to the target enzyme and its substrate. However, a general workflow can be outlined.

-

Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, the inhibitor (this compound derivative), and a suitable buffer at optimal pH and temperature.

-

Enzyme-Inhibitor Pre-incubation: The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period to allow for binding.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

-

Monitoring Reaction Progress: The rate of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer or a fluorometer.

-

Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing literature on related nitropyridine derivatives highlights the potential for significant biological activity in the areas of cancer, infectious diseases, and enzyme-mediated pathologies. The synthetic accessibility and the potential for diverse functionalization make this an attractive core for medicinal chemists.

Future research should focus on the systematic synthesis and biological evaluation of a broad library of this compound derivatives. In-depth structure-activity relationship (SAR) studies will be crucial to identify the key structural features responsible for potent and selective biological activity. Furthermore, elucidation of the mechanisms of action of the most promising compounds will be essential for their progression into preclinical and clinical development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile chemical scaffold.

References

The Ascendance of Nitropyridines in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant percentage of FDA-approved drugs featuring this nitrogen-containing heterocycle. Among the vast landscape of pyridine derivatives, nitropyridines have emerged as a class of compounds with remarkable and diverse biological activities. The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the pyridine ring, rendering it susceptible to nucleophilic substitution and modulating its interaction with biological targets. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of nitropyridines, with a focus on their applications as cardiovascular agents and in oncology.

Synthesis of Key Nitropyridine Scaffolds

The introduction of a nitro group onto the pyridine ring is a critical step in the synthesis of many nitropyridine-based pharmaceuticals. The position of the nitro group dictates the subsequent synthetic strategies and ultimately influences the biological activity of the final compound. Below are detailed experimental protocols for the synthesis of two important nitropyridine intermediates.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis of Nitrendipine

Nitrendipine, a potent calcium channel blocker, is synthesized via the Hantzsch dihydropyridine synthesis. This multicomponent reaction offers an efficient route to construct the dihydropyridine core.

Reaction:

Figure 1: Hantzsch synthesis of Nitrendipine.

Materials:

-

3-Nitrobenzaldehyde

-

Ethyl acetoacetate

-

Methyl 3-aminocrotonate

-

Ethanol

-

Molecular sieves (optional)

Procedure:

-

To a round-bottom flask, add 3-nitrobenzaldehyde (1.0 eq) and ethanol.

-

To this solution, add ethyl acetoacetate (1.0 eq) and methyl 3-aminocrotonate (1.0 eq).

-

Optionally, add activated molecular sieves to the reaction mixture.

-

Heat the mixture to 65-70°C and maintain the reaction for 16 hours, monitoring by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove the molecular sieves (if used).

-

Cool the filtrate to 0-10°C and stir for 2 hours to induce crystallization.

-

Collect the resulting yellow solid by filtration.

-

Dry the solid at 60-65°C for 6 hours to yield nitrendipine.

Experimental Protocol: Synthesis of 2-Chloro-5-nitropyridine

2-Chloro-5-nitropyridine is a versatile intermediate used in the synthesis of various biologically active molecules. One common method for its preparation involves the chlorination of 2-hydroxy-5-nitropyridine.

Reaction:

A Technical Guide to the Spectroscopic Analysis of 2,5-Dichloro-3-nitropyridine

Disclaimer: Publicly available, experimentally verified spectroscopic data for 2,5-Dichloro-3-nitropyridine is limited. This guide will utilize data from its close isomer, 2,6-Dichloro-3-nitropyridine , to illustrate the principles of spectroscopic analysis for this class of compounds. The methodologies and data presentation formats are directly applicable to the analysis of this compound.

This technical guide provides a comprehensive overview of the spectroscopic data for dichloronitropyridine compounds, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The data is presented in a structured format for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for the illustrative compound, 2,6-Dichloro-3-nitropyridine.

Table 1: ¹H NMR Data for 2,6-Dichloro-3-nitropyridine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.12 | d | 8.0 | H-4 |

| 7.36 | d | 8.0 | H-5 |

Solvent: CDCl₃

Table 2: ¹³C NMR Data for 2,6-Dichloro-3-nitropyridine

| Chemical Shift (δ) ppm | Assignment |

| 151.3 | C-2 |

| 149.5 | C-6 |

| 135.7 | C-4 |

| 126.5 | C-5 |

| 112.4 | C-3 |

Solvent: DMSO-d₆

Table 3: IR Spectroscopy Data for 2,6-Dichloro-3-nitropyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1595 | Strong | C=C Aromatic Ring Stretch |

| 1530 | Strong | Asymmetric NO₂ Stretch |

| 1350 | Strong | Symmetric NO₂ Stretch |

| 830 | Medium | C-Cl Stretch |

| 750 | Medium | C-H Out-of-plane Bend |

Sample Preparation: KBr Pellet

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra for compounds such as dichloronitropyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for the nuclei being observed (e.g., ¹H and ¹³C). The sample is placed in the instrument's probe, and the magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative analysis, a longer relaxation delay is necessary to ensure full relaxation of all protons.

-

¹³C NMR: A proton-decoupled experiment is commonly performed to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, which is inherently lower for ¹³C than for ¹H.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

-

-

Instrument Setup: The IR spectrometer, typically a Fourier Transform Infrared (FTIR) instrument, is allowed to warm up and stabilize.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded to account for atmospheric and instrumental contributions.

-

The sample pellet is placed in the sample holder, and the sample spectrum is recorded. The instrument collects an interferogram, which is then Fourier transformed into the final IR spectrum.

-

-

Data Processing: The final spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to the corresponding functional groups in the molecule.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

Caption: Workflow for obtaining and analyzing spectroscopic data.

Diagram 2: Molecular Structure of this compound

Caption: Chemical structure of this compound.

A Technical Guide to High-Purity 2,5-Dichloro-3-nitropyridine for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Suppliers, Quality Benchmarks, and Procurement Workflows

For researchers, scientists, and professionals in the fast-paced fields of pharmaceutical and agrochemical development, the procurement of high-purity chemical intermediates is a critical determinant of project success. 2,5-Dichloro-3-nitropyridine (CAS No. 21427-62-3), a key building block in the synthesis of novel therapeutic agents and specialized chemicals, is no exception.[1] Its unique molecular structure, featuring a pyridine ring substituted with two chlorine atoms and a nitro group, offers versatile reactivity for creating complex molecules. This guide provides a comprehensive overview of commercial suppliers, typical purity specifications, and a standardized workflow for the acquisition and quality verification of high-purity this compound.

Commercial Suppliers and Available Purity

A number of chemical suppliers offer this compound in various grades. High-purity versions, essential for drug development and other sensitive applications, are typically characterized by assays of 97% or greater. The following table summarizes the specifications of this compound from several commercial suppliers.

| Supplier | Purity Specification | Analytical Method | Appearance | CAS Number |

| Sigma-Aldrich | 97% | Not Specified | Solid | 21427-62-3[2] |

| Chem-Impex | ≥ 99% | HPLC | Yellow to brown crystalline powder | 21427-62-3 |

| ChemShuttle | 95% | Not Specified | Not Specified | 21427-62-3 |

| Echemi (various) | 99% | Not Specified | Colorless liquid or as per COA | 21427-62-3[3] |

| Finetech Industry | High-quality | Not Specified | Not Specified | 21427-62-3[4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These values are essential for designing synthetic routes and ensuring safe handling.

| Property | Value | Reference |

| Molecular Formula | C5H2Cl2N2O2 | [2] |

| Molecular Weight | 192.99 g/mol | [2] |

| Melting Point | 41-45 °C | [2][5] |

| Boiling Point | 265.3±35.0 °C (Predicted) | [5] |

| Density | 1.629±0.06 g/cm3 (Predicted) | [5] |

| Appearance | Yellow to brown crystalline powder | |

| Solubility | Soluble in various organic solvents |

Representative Experimental Protocols

Synthesis of Dichloro-nitropyridine by Nitration

This procedure is adapted from established methods for the nitration of dichloropyridines.[6][7][8][9]

Materials:

-

2,5-Dichloropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

-

Ice

-

Water

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 2,5-dichloropyridine to the cooled sulfuric acid while maintaining the temperature at 0°C.

-

To this mixture, add fuming nitric acid or potassium nitrate dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 65-120°C for several hours, monitoring the reaction by TLC or LC-MS.[7][9]

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice with vigorous stirring.

-

The precipitated solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.

Purification by Recrystallization

This general recrystallization protocol is based on methods for purifying similar dichloronitropyridines.[10][11]

Materials:

-

Crude Dichloro-nitropyridine

-

A suitable solvent or solvent system (e.g., isopropanol, ethanol, or an ethyl acetate/hexane mixture)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Büchner funnel and vacuum flask

Procedure:

-

Select a suitable solvent in which the crude product is soluble when hot but sparingly soluble when cold.

-

In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent with stirring.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of crystals.

-

Further, cool the flask in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Quality Control and Verification

A Certificate of Analysis (CoA) is a critical document that provides key quality control data for a specific batch of a chemical. When procuring high-purity this compound, researchers should always request and review the CoA from the supplier. The following table outlines the typical information found on a CoA for a high-purity chemical intermediate.

| Parameter | Typical Specification | Analytical Method |

| Appearance | Conforms to standard (e.g., Yellow to brown crystalline powder) | Visual Inspection |

| Identity | Conforms to reference spectrum | ¹H NMR, ¹³C NMR, MS |

| Purity | ≥ 98.0% | HPLC or GC[12][13] |

| Melting Point | 41-45 °C | Melting Point Apparatus |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residual Solvents | Meets ICH guidelines | Headspace GC-MS |

Procurement and Quality Verification Workflow

The following diagram illustrates a typical workflow for procuring and verifying the quality of high-purity this compound for research and development.

Caption: Workflow for procuring and verifying high-purity chemicals.

Signaling Pathways and Logical Relationships

The primary role of this compound in a research context is as a synthetic intermediate. Therefore, a signaling pathway is not directly applicable. However, the logical relationship in its application can be visualized as a synthetic pathway design.

Caption: Synthetic utility of this compound.

By following the guidelines and information presented in this technical guide, researchers and drug development professionals can streamline their procurement process, ensure the quality of their starting materials, and ultimately, accelerate their research and development timelines.

References

- 1. nbinno.com [nbinno.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CAS: 21427-62-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. chembk.com [chembk.com]

- 6. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 7. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 9. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,5-Dichloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2,5-dichloro-3-nitropyridine, a versatile building block in medicinal chemistry and materials science. This document details the regioselectivity of these reactions and provides specific protocols for the synthesis of a variety of substituted nitropyridine derivatives.

Introduction

This compound is an electron-deficient heteroaromatic compound highly activated towards nucleophilic aromatic substitution. The presence of two chlorine atoms and a strongly electron-withdrawing nitro group facilitates the displacement of the chloro substituents by a wide range of nucleophiles, including amines, thiols, and alkoxides. The regioselectivity of these substitutions is a key feature, primarily governed by the electronic effects of the nitro group and the pyridine nitrogen, making it a valuable scaffold for the synthesis of diverse chemical libraries for drug discovery and other applications.[1] Derivatives of nitropyridines have shown potential as inhibitors of various kinases, playing a role in anticancer therapy.[1]

Regioselectivity of Nucleophilic Aromatic Substitution

The SNAr reactions of this compound exhibit a high degree of regioselectivity. The chlorine atom at the 2-position is significantly more activated towards nucleophilic attack than the chlorine at the 5-position. This is due to the combined electron-withdrawing effects of the adjacent nitro group and the pyridine nitrogen atom, which stabilize the Meisenheimer intermediate formed during the reaction at the C-2 position. Nucleophilic attack at the C-6 position of the related 2,6-dichloro-3-nitropyridine is also known to be favored due to the activating effect of the nitro group at the para position.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic aromatic substitution reactions of this compound with various nucleophiles.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines proceeds readily to yield 2-amino-5-chloro-3-nitropyridine derivatives.

General Experimental Workflow for Amination Reactions

Caption: General workflow for the amination of this compound.

Protocol 1: Synthesis of 2-Anilino-5-chloro-3-nitropyridine

This protocol describes the reaction of this compound with aniline.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq |

| Aniline | 1.1 eq |

| Triethylamine | 2.0 eq |

| Solvent | Isopropanol |

| Temperature | Reflux |

| Reaction Time | 18 h |

| Yield | 75-92%[3] |

Procedure:

-

To a solution of this compound in isopropanol, add aniline and triethylamine.

-